4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a pyrazole ring, and a benzamide group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Bromopyrazole derivatives have been shown to interact with various biochemical pathways, potentially affecting cellular energy production and calcium regulation .
Result of Action
Bromopyrazole derivatives have been reported to affect cellular energy production and calcium regulation, which could have various downstream effects on cellular function and homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyrazole compound, followed by coupling with a benzamide derivative. The reaction conditions often require the use of catalysts such as palladium or cerium ammonium nitrate, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium bromide, cerium ammonium nitrate, and palladium catalysts. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar bromine and pyrazole features.
N-(4-fluorophenyl)-3-bromobenzamide: Another benzamide derivative with a different halogen substitution
Uniqueness
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its combination of a bromine atom, a pyrazole ring, and a benzamide group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJQDXKZXGNKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.